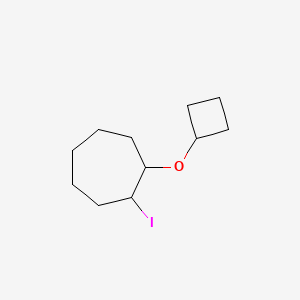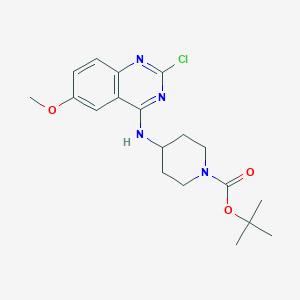
tert-Butyl 4-((2-chloro-6-methoxyquinazolin-4-yl)amino)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-((2-chloro-6-methoxyquinazolin-4-yl)amino)piperidine-1-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
The synthesis of tert-Butyl 4-((2-chloro-6-methoxyquinazolin-4-yl)amino)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the quinazoline core: This involves the reaction of 2-chloro-6-methoxybenzoic acid with appropriate reagents to form the quinazoline ring.
Introduction of the piperidine moiety: The quinazoline intermediate is then reacted with piperidine derivatives under specific conditions to introduce the piperidine moiety.
Protection of the amine group: The amine group is protected using tert-butyl groups to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.
Analyse Chemischer Reaktionen
tert-Butyl 4-((2-chloro-6-methoxyquinazolin-4-yl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions on the quinazoline ring.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The tert-butyl protecting group can be removed under acidic or basic conditions to yield the free amine.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-((2-chloro-6-methoxyquinazolin-4-yl)amino)piperidine-1-carboxylate has several scientific research applications:
Medicinal chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Biological research: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Chemical synthesis: The compound serves as an intermediate in the synthesis of other complex molecules, making it valuable in organic chemistry research.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-((2-chloro-6-methoxyquinazolin-4-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 4-((2-chloro-6-methoxyquinazolin-4-yl)amino)piperidine-1-carboxylate can be compared with other quinazoline derivatives, such as:
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.
N-Phenyl-4-piperidinamine (4-AP): Another intermediate used in the synthesis of fentanyl.
The uniqueness of this compound lies in its specific substitution pattern on the quinazoline ring, which imparts distinct biological and chemical properties.
Eigenschaften
Molekularformel |
C19H25ClN4O3 |
|---|---|
Molekulargewicht |
392.9 g/mol |
IUPAC-Name |
tert-butyl 4-[(2-chloro-6-methoxyquinazolin-4-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H25ClN4O3/c1-19(2,3)27-18(25)24-9-7-12(8-10-24)21-16-14-11-13(26-4)5-6-15(14)22-17(20)23-16/h5-6,11-12H,7-10H2,1-4H3,(H,21,22,23) |
InChI-Schlüssel |
WFNVXJUHVLDWHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC(=NC3=C2C=C(C=C3)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


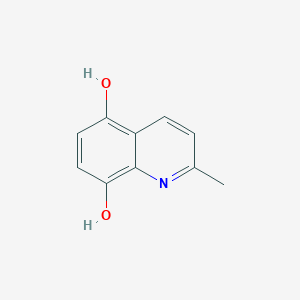

![1-[(Cyclohexyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13087779.png)
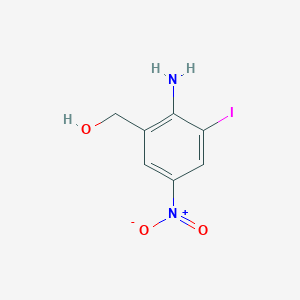

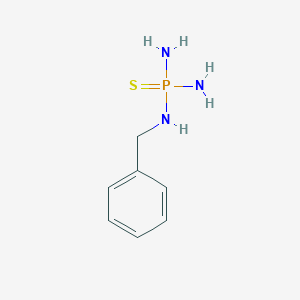

![3-([1,1'-Biphenyl]-2-ylamino)-4-aminobenzoic acid](/img/structure/B13087803.png)
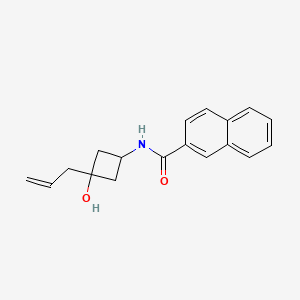

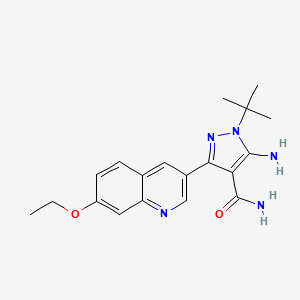
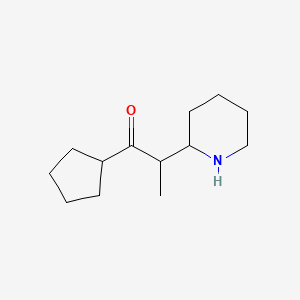
![4-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid](/img/structure/B13087836.png)
